molecular formula C13H20N2 B152140 (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine CAS No. 1235437-44-1

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine

Cat. No.: B152140
CAS No.: 1235437-44-1
M. Wt: 204.31 g/mol
InChI Key: SOTUMZCQANFRAM-CYBMUJFWSA-N
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Description

®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring substituted with a benzyl group and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Dimethylation: The final step involves the dimethylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or resolving agents can ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as alkyl halides or amines.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: De-benzylated amines.

    Substitution: Substituted pyrrolidines.

Scientific Research Applications

®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-Benzylpyrrolidine: Lacks the dimethyl groups on the nitrogen atom, resulting in different reactivity and applications.

    N,N-Dimethylpyrrolidine: Lacks the benzyl group, leading to different chemical and biological properties.

Uniqueness

®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is unique due to its chiral nature and the presence of both benzyl and dimethyl groups on the pyrrolidine ring. This combination of structural features imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTUMZCQANFRAM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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